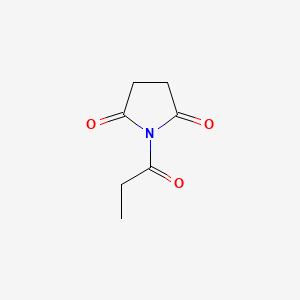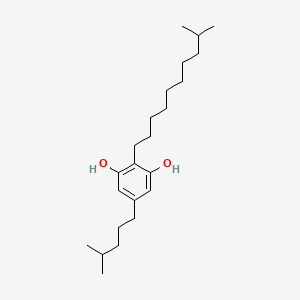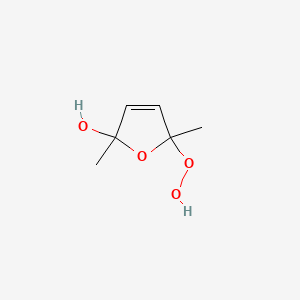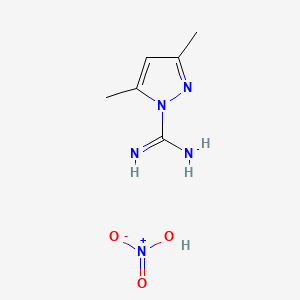
MDL-427 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDL-427 free acid is a heterocyclic compound that features both a tetrazole ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDL-427 free acid typically involves the formation of the tetrazole ring followed by the construction of the quinazolinone framework. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the tetrazole ring can be formed by the reaction of an azide with a nitrile, followed by the cyclization to form the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
MDL-427 free acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tetrazole and quinazolinone rings can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper complexes are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
MDL-427 free acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as coordination polymers.
Mechanism of Action
The mechanism of action of MDL-427 free acid involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, while the quinazolinone moiety can interact with various biological targets. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole)
- N,N-bis(1H-tetrazole-5-yl)-amine
Uniqueness
MDL-427 free acid is unique due to its combination of a tetrazole ring and a quinazolinone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
87693-08-1 |
|---|---|
Molecular Formula |
C9H6N6O |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C9H6N6O/c16-8-6-3-1-2-4-7(6)10-5-15(8)9-11-13-14-12-9/h1-5H,(H,11,12,13,14) |
InChI Key |
GPEZBOYWAXXHJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NNN=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NNN=N3 |
Synonyms |
3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)





